(3-Amino-2-fluoropropyl)phosphinic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Amino-2-fluoropropyl)phosphinic acid is a chemical compound known for its role as a GABA B receptor agonist. It has been studied for its potential therapeutic applications, particularly in the treatment of gastroesophageal reflux disease (GERD). This compound is notable for its ability to inhibit transient lower esophageal sphincter relaxation, which is a key factor in GERD .
Preparation Methods
The synthesis of (3-amino-2-fluoropropyl)phosphinic acid involves several steps. One method includes the reaction of 3-amino-2-fluoropropanol with phosphinic acid under specific conditions to yield the desired product. The reaction conditions typically involve controlled temperature and pH to ensure the correct formation of the phosphinic acid derivative .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other industrial equipment to maintain consistent quality and yield .
Chemical Reactions Analysis
(3-Amino-2-fluoropropyl)phosphinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different phosphinic acid derivatives.
Reduction: Reduction reactions can convert it into other related compounds with different functional groups.
Substitution: It can undergo substitution reactions where the amino or fluorine groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
(3-Amino-2-fluoropropyl)phosphinic acid has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of other phosphinic acid derivatives.
Biology: Studies have shown its role in modulating GABA B receptors, which are involved in various physiological processes.
Mechanism of Action
The mechanism of action of (3-amino-2-fluoropropyl)phosphinic acid involves its interaction with GABA B receptors. By acting as an agonist, it stimulates these receptors, leading to the inhibition of transient lower esophageal sphincter relaxation. This action helps prevent the backflow of stomach contents into the esophagus, thereby reducing GERD symptoms. The compound’s effect is primarily peripheral, meaning it acts outside the central nervous system, which helps minimize central side effects .
Comparison with Similar Compounds
(3-Amino-2-fluoropropyl)phosphinic acid can be compared to other GABA B receptor agonists such as baclofen and CGP27492. While baclofen is a well-known GABA B receptor agonist, it has significant central side effects, including sedation and muscle weakness. In contrast, this compound has a more peripheral action, reducing the likelihood of these side effects .
Similar compounds include:
Baclofen: A GABA B receptor agonist with central effects.
CGP27492: Another GABA B receptor agonist with different pharmacokinetic properties.
CGP54626: A GABA B receptor antagonist used in research to study GABA B receptor functions
Properties
IUPAC Name |
(3-amino-2-fluoropropyl)-hydroxy-oxophosphanium |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7FNO2P/c4-3(1-5)2-8(6)7/h3H,1-2,5H2/p+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTGPBOMAQLPCP-UHFFFAOYSA-O |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C[P+](=O)O)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8FNO2P+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.